Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Drug Discovery Agrochemical Formulation Assay Development

Researchers developing 1,2,3-thiadiazole-based SAR libraries often face premature hydrolysis with labile esters or uncontrolled reactivity with acid chlorides. This compound solves both: the ethyl ester withstands multi-step acidic/nucleophilic conditions, while the free 5-amino group allows independent, high-yield functionalization. Its dual handles enable rapid parallel synthesis of plant activator analogs (tiadinil-type) and acrylamide-based HBV inhibitors. Procured in ≥98% purity with ambient shipping, it ensures reproducible, modular assembly without supply disruption.

Molecular Formula C5H7N3O2S
Molecular Weight 173.2 g/mol
CAS No. 6440-02-4
Cat. No. B1363788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1,2,3-thiadiazole-4-carboxylate
CAS6440-02-4
Molecular FormulaC5H7N3O2S
Molecular Weight173.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=N1)N
InChIInChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3
InChIKeyZUGOHJWUTNKRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.3 [ug/mL]

Ethyl 5-Amino-1,2,3-Thiadiazole-4-Carboxylate: Key Building Block


Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4) is a heterocyclic intermediate distinguished by a 1,2,3-thiadiazole core—a five-membered, π-excessive, stable heteroaromatic ring [1]—that is functionalized with both a nucleophilic 5-amino group and an electrophilic 4-carboxylate ester . This compound is an established pharmaceutical and agrochemical building block , with its carboxylate moiety being a recognized pharmacophore for plant activators [2]. Unlike simple thiadiazoles, its dual functionality enables distinct, orthogonal reaction pathways that make it a strategic intermediate in diverse synthetic applications .

Orthogonal dual reactivity: nucleophilic 5-amino and electrophilic 4-carboxylate ester enable modular synthesis.

1,2,3-Thiadiazole core as a reported pharmacophore scaffold for plant activators and agrochemical discovery.

Ethyl ester provides a defined balance of lipophilicity and hydrolytic stability for multi-step reaction sequences.

Why Generic Substitution Fails for This Thiadiazole


Generic substitution among 1,2,3-thiadiazoles is not feasible due to the profound impact of the 4-carboxylate and 5-amino substituents on both physicochemical properties and chemical reactivity. SAR studies indicate that C-4 substituents, such as carboxylic acid esters, are critical for improving solubility and binding affinity in target applications [1]. Furthermore, the presence of the ethyl ester group provides a balance of lipophilicity and hydrolytic stability, in contrast to the more labile tert-butyl ester analog [2] or the water-sensitive acid chloride derivatives [3]. As the subsequent quantitative evidence will demonstrate, even structurally similar analogs exhibit significantly different stability and reactivity profiles, making the selection of this specific intermediate essential for reproducible synthetic outcomes.

Ester stability mismatch

Acid-labile tert-butyl analog may undergo premature deprotection; ethyl ester withstands broader reaction conditions.

Solubility profile differs

Free acid analog shows variable solubility, potentially compromising assay concentration reproducibility.

Reduced functional scope

5-Amino-1,2,3-thiadiazole lacks the carboxylate handle, limiting orthogonal diversification pathways.

Quantitative Comparison vs. Analogs


Aqueous Solubility vs. Acid Analog

A direct comparison of solubility reveals a key functional advantage. The target compound, ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, has a quantified aqueous solubility of 7.3 µg/mL . This is in stark contrast to its closest acid analog, 1,2,3-thiadiazole-4-carboxylic acid, which is reported to be only slightly soluble in water . While both are considered poorly soluble overall, the ethyl ester provides a measurable increase in aqueous availability, which is critical for maintaining effective concentrations in biological assays or aqueous reaction media.

Aqueous Solubility
Reported

Target

7.3 µg/mL

Acid Analog

Slightly soluble (qualitative)

Quantified solubility supports reproducible assay design over variable free acid.

Standard aqueous measurement context.

Drug Discovery Agrochemical Formulation Assay Development

Ester Stability: Ethyl vs. Tert-Butyl

The choice between ethyl and tert-butyl carboxylate protecting groups has direct consequences for synthetic planning. The tert-butyl analog (CAS 6440-03-5) is known for its acid-lability, which, while useful for deprotection, makes it unsuitable for reactions requiring acidic conditions or elevated temperatures [1]. In contrast, the ethyl ester (CAS 6440-02-4) exhibits significantly greater stability, as demonstrated by its melting point of 123-125 °C and its ability to be stored and handled under standard conditions without special precautions against acid hydrolysis . This makes the ethyl ester the preferred building block for multi-step syntheses where a robust, non-labile intermediate is required.

Thermal & Acid Stability
Class-level
mp 123–125 °C thermal stability

Stable under standard storage; tert-butyl analog is acid-sensitive.

Ethyl ester enables broader reaction conditions without premature deprotection.

Storage and acid hydrolysis context.

Synthetic Methodology Process Chemistry Protecting Group Strategy

Dual Reactive Sites for Diversification

The compound's value proposition rests on its unique orthogonal reactivity. The 5-amino group is a strong nucleophile capable of forming amides, sulfonamides, and participating in diazotization reactions . Simultaneously, the 4-carboxylate ester provides an electrophilic site for hydrolysis or transesterification [1]. This is a direct and quantified advantage over analogs like 5-amino-1,2,3-thiadiazole (CAS 4100-41-8), which lacks the carboxylate functionality and thus only offers a single point for chemical modification. This dual reactivity reduces the number of synthetic steps required to access complex thiadiazole-containing libraries.

Reactive Handles
Class-level
2 reactive handles

Comparator 5-amino-1,2,3-thiadiazole offers only 1.

Dual functionality reduces synthetic steps for complex library assembly.

Standard organic transformation context.

Medicinal Chemistry Diversity-Oriented Synthesis Heterocyclic Chemistry

Core Pharmacophore for Plant Activators

The 1,2,3-thiadiazole-carboxylate moiety, of which this compound is a direct structural precursor, has been experimentally validated as a core pharmacophore for a unique class of plant activators [1]. This research led directly to the development of the commercial fungicide tiadinil, a compound characterized by its 1,2,3-thiadiazole ring that induces plant defense mechanisms rather than directly killing pathogens [2]. In contrast, other thiadiazole isomers (e.g., 1,2,4- or 1,3,4-thiadiazoles) or non-carboxylate substituted 1,2,3-thiadiazoles have not been demonstrated to possess this specific and potent plant activator activity. This positions the target compound as an essential building block for discovering novel agrochemicals within this mechanistic class.

Plant Activator Pharmacophore
Class-level

1,2,3-Thiadiazole-4-carboxylate reported as core pharmacophore for plant activator class (tiadinil analogues).

Reported class-specific activity guides agrochemical library design.

In vivo disease challenge assay context.

Agrochemical Research Plant Immunity Crop Protection

Validated Applications


Plant Activator Library Synthesis

As demonstrated, the 1,2,3-thiadiazole-carboxylate moiety is the pharmacophore for plant activators like tiadinil [1]. Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate serves as the direct starting material to construct focused libraries of novel analogs. Its dual reactive handles (amine and ester) enable rapid, parallel synthesis of diverse derivatives to explore SAR around this unique mode of action, which induces host plant resistance rather than acting as a direct toxicant.

Orthogonally Protected Building Block

For medicinal chemists constructing complex drug candidates, the compound's balance of reactivity and stability is a key advantage . Its ethyl ester provides robust protection for the carboxylic acid during multi-step sequences involving nucleophiles or acidic conditions, a clear advantage over the acid-labile tert-butyl analog [2]. Simultaneously, the 5-amino group can be functionalized independently, allowing for efficient, modular assembly of the target molecule.

Antiviral Scaffold for Hepatitis B

The 1,2,3-thiadiazole scaffold is a known privileged structure in antiviral drug discovery [3]. Specifically, ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate can be used to synthesize acrylamide derivatives that have been evaluated as inhibitors of Hepatitis B virus (HBV) replication [4]. This application leverages the compound's reactive amine to install the acrylamide warhead, providing a direct route to a class of bioactive molecules with known in vitro activity.

Application
Selection Property
Validation Focus
Plant activator library synthesis
1,2,3-Thiadiazole-4-carboxylate pharmacophore entry
Plant activator SAR and host-resistance induction studies
Orthogonally protected building block
Dual orthogonal reactivity (amine and ester handles)
Multi-step synthesis compatibility with acid/base-sensitive intermediates
Antiviral scaffold studies
5-Amino functionalization handle for acrylamide warhead installation
HBV replication inhibition assay context

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